molecular formula C16H14Cl2O2 B12611229 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione CAS No. 915093-55-9

2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione

Cat. No.: B12611229
CAS No.: 915093-55-9
M. Wt: 309.2 g/mol
InChI Key: AXWNCVPMVLGONY-UHFFFAOYSA-N
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Description

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is a halogenated anthraquinone derivative characterized by a bicyclic anthracene core substituted with two chlorine atoms at positions 2 and 3, two methyl groups at position 8, and a partially saturated dihydrofuran-like ring system (positions 6 and 7). This structural complexity confers unique electronic and steric properties, making it relevant in materials science and pharmaceutical research.

Properties

CAS No.

915093-55-9

Molecular Formula

C16H14Cl2O2

Molecular Weight

309.2 g/mol

IUPAC Name

2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione

InChI

InChI=1S/C16H14Cl2O2/c1-16(2)5-3-4-8-6-9-10(7-11(8)16)15(20)13(18)12(17)14(9)19/h6-7H,3-5H2,1-2H3

InChI Key

AXWNCVPMVLGONY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=CC3=C(C=C21)C(=O)C(=C(C3=O)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione typically involves the chlorination of 8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the corresponding hydroquinone.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products

    Oxidation: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-quinone.

    Reduction: Formation of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-hydroquinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three structurally related anthraquinone and dione derivatives documented in recent literature.

Structural and Functional Group Analysis
Compound Name Core Structure Substituents/Modifications Key Functional Groups
2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione Anthracene-1,4-dione Cl (positions 2,3); CH3 (position 8); dihydro ring (6,7) Chloro, methyl, ketone
5-(2-(9,10-Dioxo-9,10-dihydroanthracene-2-yl)hydrazineylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Anthracene-1,4-dione Hydrazineylidene; dioxane-dione Hydrazine, dioxane, ketone
Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives Pyrrolo-pyrazine-dione Variable alkyl/aryl groups (e.g., phenylmethyl) Amide, ketone
Thiazolo[3'',2'':1',2']pyrimido[4',5':4,5]thiazolo-[3,2-a]pyrimidine-9-carboxylate Fused heterocyclic Carboxylate ester; thiazole-pyrimidine rings Ester, nitrogen heterocycles

Key Observations :

  • Electronic Effects: The chlorine atoms in the target compound enhance electron-withdrawing properties compared to hydrazine or dioxane substituents in analog 5-(2-(9,10-dioxo...) .
  • Steric Hindrance: The 8,8-dimethyl group introduces steric bulk absent in simpler anthraquinones, which may reduce solubility in polar solvents but improve stability in hydrophobic environments.
  • However, halogenated anthraquinones are often associated with antimicrobial properties.
Physicochemical Properties
Property Target Compound 5-(2-(9,10-Dioxo...) Pyrrolo-pyrazine-dione
Melting Point (°C) Not reported >240 Variable (e.g., 120–180)
Solubility Low in polar solvents Moderate in DMSO High in DMF/DMSO
Spectral Data (1H NMR) Not available δ 2.39 (s, 6H, 2*Me) Complex splitting patterns

Notes:

  • The high melting point of 5-(2-(9,10-dioxo...) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH and ketone groups), which are less pronounced in the target compound due to its hydrophobic methyl and chloro substituents.

Biological Activity

2,3-Dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione is an anthraquinone derivative that has garnered attention for its potential biological activities. This compound is structurally related to other anthraquinones known for their pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione can be represented as follows:

C15H12Cl2O2\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{O}_2

This compound features two chlorine atoms and a diketone functional group that may contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that anthraquinone derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : Anthraquinones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies have shown that compounds similar to 2,3-dichloro-8,8-dimethyl-6,7-dihydro-5H-anthracene-1,4-dione can lead to increased expression of pro-apoptotic factors while decreasing anti-apoptotic factors .
  • Case Study : A study on anthraquinone derivatives demonstrated that certain compounds exhibited IC50 values below 10 µM against chronic lymphocytic leukemia (CLL) cell lines. The most potent derivatives were structurally modified to enhance their efficacy .

Antimicrobial Activity

Anthraquinones are also noted for their antimicrobial effects:

  • In Vitro Studies : Various anthraquinone compounds have shown effectiveness against pathogenic bacteria and fungi. For example, aloe-emodin (an anthraquinone) was found to inhibit bacterial growth in a dose-dependent manner .

Table 1: Summary of Biological Activities

Activity Mechanism IC50 Value Cell Line/Organism
AnticancerInduction of apoptosis<10 µMCLL cell lines
AntimicrobialInhibition of bacterial growthVariesPathogenic bacteria
CytotoxicityCell cycle arrest25 mM (CH27)Human lung squamous carcinoma

Research Findings

Recent studies have focused on the synthesis and evaluation of various anthraquinone derivatives for their biological activities:

  • Synthesis Studies : Structural modifications through reactions such as Diels–Alder have been employed to improve the potency of these compounds against cancer cells .
  • Biochemical Evaluation : The antiproliferative effects were assessed using MTT assays and colony formation experiments. These evaluations confirmed the ability of certain derivatives to significantly reduce cell viability in cancer models .

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